

An In-depth Technical Guide to the Depsipeptide Structure of Mikamycin B

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Compound of Interest

Compound Name: Mikamycin B

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Introduction

Mikamycin B, also known as Pristinamycin IA or Streptogramin B, is a member of the streptogramin B family of antibiotics.[1][2] It is a cyclic hexadepsipeptide produced by various *Streptomyces* species.[1] This class of antibiotics is of significant clinical interest due to its potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains.

Mikamycin B acts synergistically with streptogramin A antibiotics to inhibit bacterial protein synthesis, leading to a bactericidal effect.[3][4] This technical guide provides a comprehensive overview of the core depsipeptide structure of **Mikamycin B**, including its physicochemical properties, structural elucidation, synthesis, and mechanism of action.

Physicochemical Properties of Mikamycin B

Mikamycin B is a complex depsipeptide with the molecular formula $C_{45}H_{54}N_8O_{10}$ and a molecular weight of approximately 867.0 g/mol. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C45H54N8O10	
Molecular Weight	867.0 g/mol	
IUPAC Name	N-[(3S,6S,12R,15S,16R,19S,22S)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.0.0 ^{6,10}]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide	
Synonyms	Pristinamycin IA, Streptogramin B, Ostreogrycin B, Vernamycin B α	
Appearance	(Data not available)	
Solubility	Sparingly soluble in aqueous solutions, readily soluble in DMSO.	
UV max (in Methanol)	262, 304 nm	

The Depsipeptide Core Structure

The defining feature of **Mikamycin B** is its cyclic depsipeptide structure. A depsipeptide is a peptide in which one or more of the amide bonds are replaced by ester bonds. The core of **Mikamycin B** is a cyclic hexadepsipeptide, meaning it contains six amino acid and hydroxy acid residues in a ring, with at least one ester linkage. The specific amino and hydroxy acid composition of **Mikamycin B** consists of 3-hydroxypicolinic acid, L-threonine, D-aminobutyric acid, L-proline, 4-N,N-(dimethylamino)-L-phenylalanine, and 4-oxo-L-pipecolic acid.

Structural Elucidation

The complex cyclic structure of **Mikamycin B** has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

High-resolution two-dimensional (2D) NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of complex organic molecules like **Mikamycin B** in solution. A general protocol for the 2D NMR analysis of a cyclic depsipeptide is outlined below.

Experimental Protocol: 2D NMR Analysis of a Cyclic Depsipeptide

- Sample Preparation:
 - Dissolve 5-10 mg of high-purity **Mikamycin B** in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). The choice of solvent can influence the conformation of the molecule.
 - Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.
- NMR Data Acquisition:
 - Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
 - 1D ¹H NMR: Provides initial information on the proton chemical shifts and coupling constants.
 - 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing the spin systems of individual amino acid and hydroxy acid residues.
 - 2D TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to identify all protons within a spin system.
 - 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon signals.

- 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the individual residues and establishing the cyclic sequence.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining the three-dimensional conformation of the molecule.
- Data Processing and Structure Calculation:
 - Process the acquired NMR data using appropriate software.
 - Use the distance restraints from NOESY/ROESY data and dihedral angle restraints derived from coupling constants to perform molecular modeling and calculate the 3D structure of **Mikamycin B**.

Mass spectrometry is used to determine the molecular weight of **Mikamycin B** and to obtain information about its structure through fragmentation analysis. A general protocol for the analysis of streptogramins using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is described below.

Experimental Protocol: LC-MS/MS Analysis of **Mikamycin B**

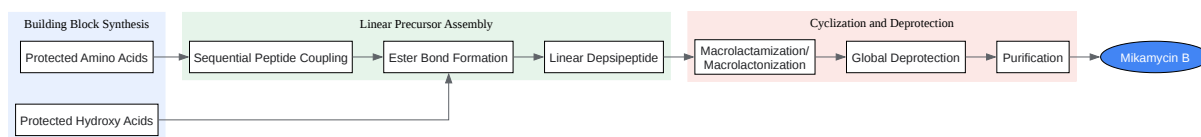
- Sample Preparation:
 - Prepare a stock solution of **Mikamycin B** in a suitable solvent (e.g., acetonitrile or methanol).
 - For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.
- LC Separation:
 - Utilize a reversed-phase HPLC column (e.g., C18).
 - Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both typically containing a small amount of an acid like formic acid to improve peak shape.

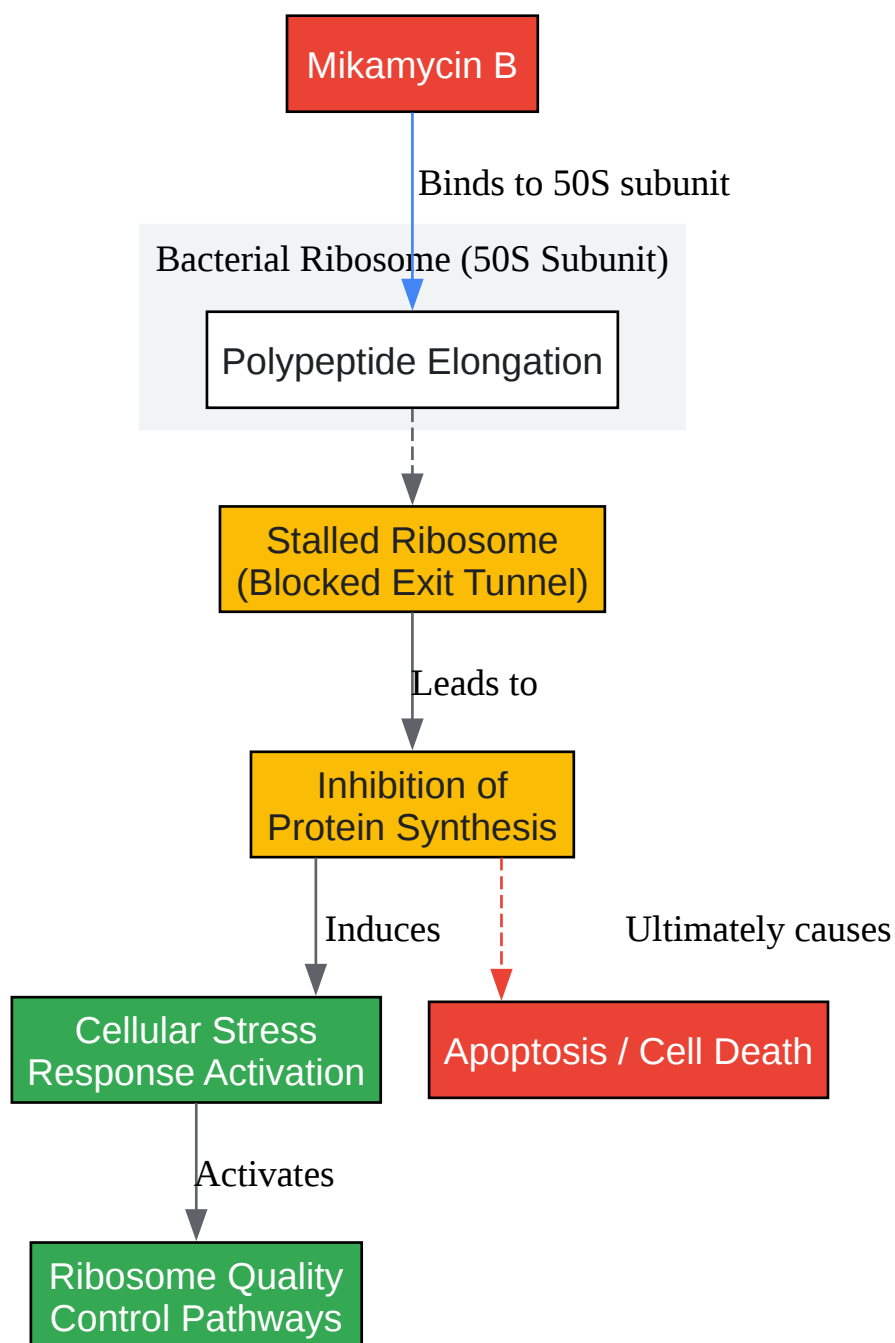
- MS/MS Analysis:
 - Use an electrospray ionization (ESI) source in positive ion mode.
 - Perform a full scan MS analysis to determine the m/z of the protonated molecule $[M+H]^+$.
 - Conduct product ion scans (MS/MS) on the parent ion to generate a fragmentation pattern. The fragmentation of the cyclic depsipeptide provides information about the sequence of the amino and hydroxy acid residues.

Total Synthesis of Mikamycin B

The total synthesis of **Mikamycin B** is a complex undertaking due to its cyclic nature, multiple stereocenters, and the presence of both amide and ester bonds. While a detailed step-by-step protocol for the total synthesis of **Mikamycin B** is not readily available in a single source, the general approach involves the synthesis of the constituent amino and hydroxy acid building blocks, their sequential coupling to form a linear precursor, and subsequent macrolactamization and macrolactonization to form the cyclic depsipeptide. The synthesis of related natural products provides a framework for this process.

Experimental Workflow: General Strategy for the Total Synthesis of a Cyclic Depsipeptide





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